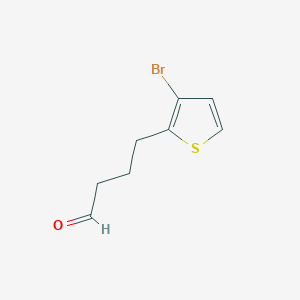
4-(3-Bromothiophen-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromothiophen-2-yl)butanal is an organic compound with the molecular formula C8H9BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromothiophen-2-yl)butanal typically involves the bromination of thiophene followed by a formylation reaction. One common method is the bromination of 2-thiophenebutanal using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and formylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromothiophen-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-(3-Bromothiophen-2-yl)butanoic acid.
Reduction: 4-(3-Bromothiophen-2-yl)butanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromothiophen-2-yl)butanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)butanal depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in substitution reactions, while the aldehyde group can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the thiophene ring and the bromine atom .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromothiophen-3-yl)butanal: Similar structure but with the bromine atom at a different position on the thiophene ring.
4-(3-Chlorothiophen-2-yl)butanal: Similar structure but with a chlorine atom instead of bromine.
4-(3-Methylthiophen-2-yl)butanal: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(3-Bromothiophen-2-yl)butanal is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positioning can affect the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9BrOS |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-(3-bromothiophen-2-yl)butanal |
InChI |
InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2 |
InChI Key |
AXKHCRSOAJWUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


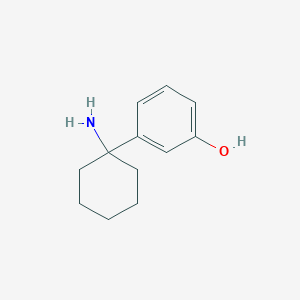

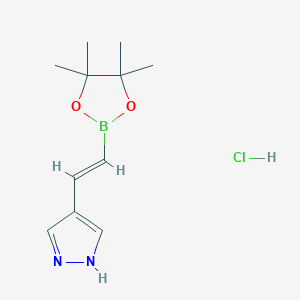
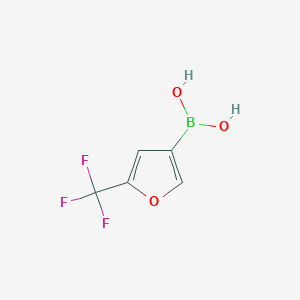

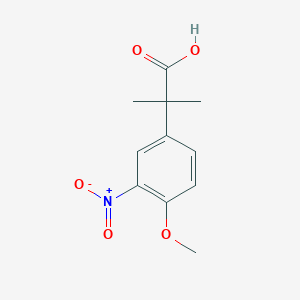
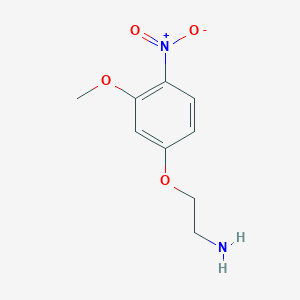
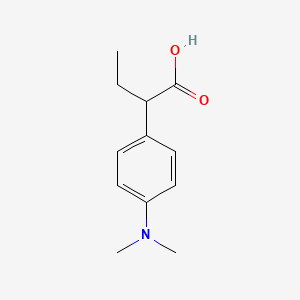
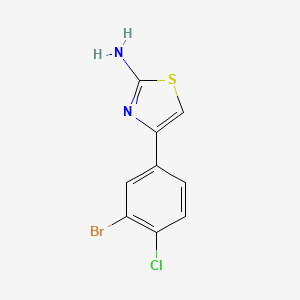
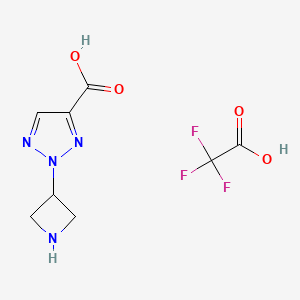
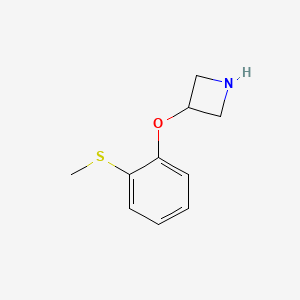
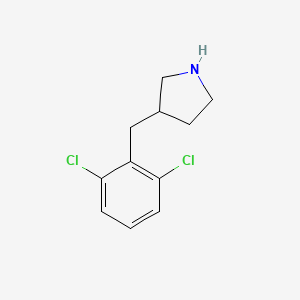
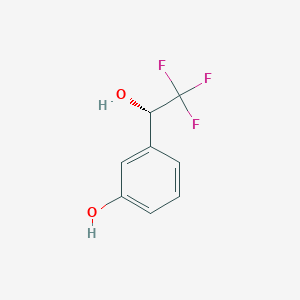
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
